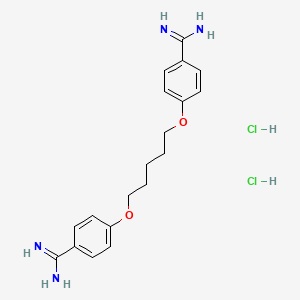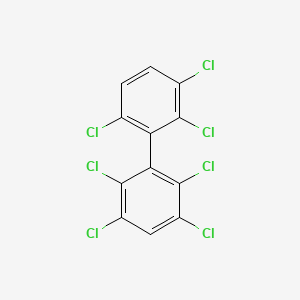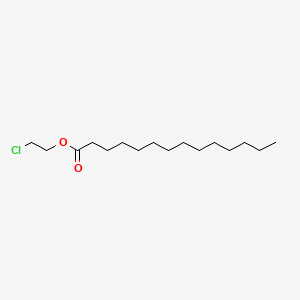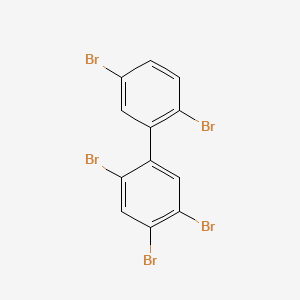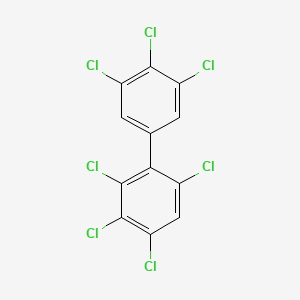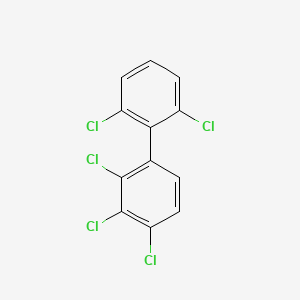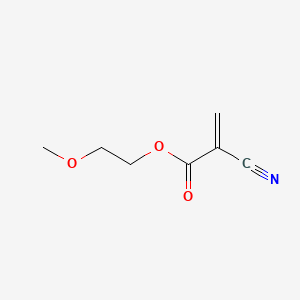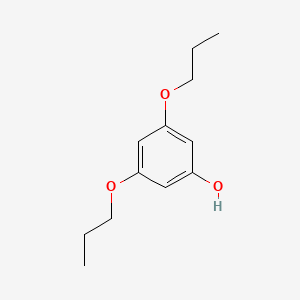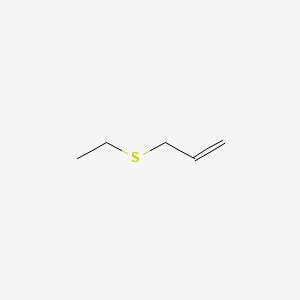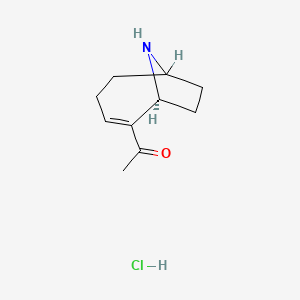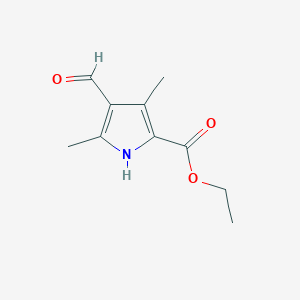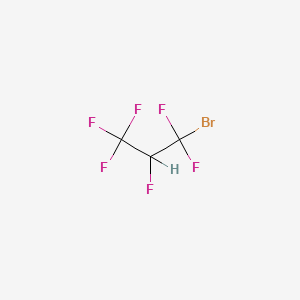
3-Phenylprop-2-ynamide
Overview
Description
3-Phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO It is a member of the ynamide family, characterized by the presence of a triple bond between the carbon atoms in the prop-2-yne moiety and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylprop-2-ynamide can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an amide in the presence of a base. For example, the reaction of phenylacetylene with acetamide in the presence of a strong base like sodium hydride can yield this compound .
Another method involves the use of trichloroethene as a two-carbon synthon. In this approach, trichloroethene reacts with an amide under mildly basic conditions to form a dichloroenamide intermediate, which can then be converted to this compound through elimination reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of trichloroethene as a synthon is particularly attractive for industrial applications due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or diketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, iodosobenzene, and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxazolo derivatives and diketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amides and other functionalized derivatives.
Scientific Research Applications
3-Phenylprop-2-ynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-ynamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the transcriptional regulator HlyU in Vibrio species, thereby reducing the expression of virulence genes . This inhibition occurs through the covalent modification of a cysteine residue in the target protein, preventing it from binding to DNA .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: An organic compound with a similar phenylpropyl structure but with an aldehyde group instead of an amide.
Phenylpropanolamine: A compound with a similar phenylpropyl structure but with an amine group instead of an amide.
Uniqueness
3-Phenylprop-2-ynamide is unique due to its triple bond and amide functionality, which confer distinct reactivity and versatility in chemical synthesis. Unlike cinnamaldehyde and phenylpropanolamine, it can participate in a wider range of chemical reactions, including oxidation and substitution, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-phenylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334958 | |
| Record name | 3-phenylprop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7223-30-5 | |
| Record name | 3-phenylprop-2-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


